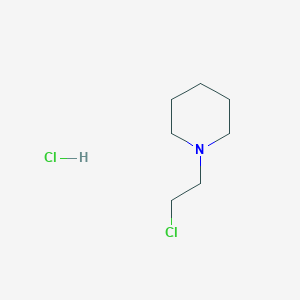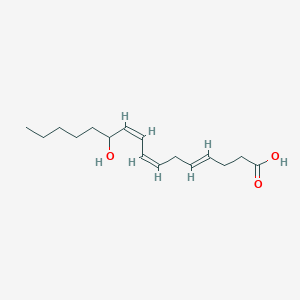
11-Hydroxy-4,7,9-hexadecatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Hydroxy-4,7,9-hexadecatrienoic acid (HHT) is a bioactive fatty acid that is found in various living organisms, including humans. It is synthesized through the enzymatic oxidation of linoleic acid by the enzyme 15-lipoxygenase-1 (15-LOX-1). HHT has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 11-Hydroxy-4,7,9-hexadecatrienoic acid is not fully understood, but it is believed to exert its effects through various pathways. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to activate peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and inflammation. 11-Hydroxy-4,7,9-hexadecatrienoic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
11-Hydroxy-4,7,9-hexadecatrienoic acid has various biochemical and physiological effects. It has been found to regulate lipid metabolism by activating PPARα and inhibiting the activity of sterol regulatory element-binding protein 1c (SREBP-1c), a transcription factor that regulates the expression of genes involved in lipid synthesis. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 11-Hydroxy-4,7,9-hexadecatrienoic acid has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. 11-Hydroxy-4,7,9-hexadecatrienoic acid has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 11-Hydroxy-4,7,9-hexadecatrienoic acid in lab experiments is its ability to regulate lipid metabolism and inflammation. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to activate PPARα and inhibit the activity of SREBP-1c, which makes it a useful tool for studying lipid metabolism. 11-Hydroxy-4,7,9-hexadecatrienoic acid has also been found to have anti-inflammatory effects, which makes it a useful tool for studying inflammation. One limitation of using 11-Hydroxy-4,7,9-hexadecatrienoic acid in lab experiments is its availability. 11-Hydroxy-4,7,9-hexadecatrienoic acid is not readily available and must be synthesized in the lab, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 11-Hydroxy-4,7,9-hexadecatrienoic acid. One area of research is the development of 11-Hydroxy-4,7,9-hexadecatrienoic acid as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. Another area of research is the study of the mechanism of action of 11-Hydroxy-4,7,9-hexadecatrienoic acid, which is not fully understood. Further research is needed to elucidate the pathways through which 11-Hydroxy-4,7,9-hexadecatrienoic acid exerts its effects. Additionally, the development of new synthesis methods for 11-Hydroxy-4,7,9-hexadecatrienoic acid could make it more readily available for lab experiments and potential therapeutic applications.
Méthodes De Synthèse
11-Hydroxy-4,7,9-hexadecatrienoic acid is synthesized through the enzymatic oxidation of linoleic acid by the enzyme 15-LOX-1. This reaction results in the formation of 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE), which is further metabolized to 11-Hydroxy-4,7,9-hexadecatrienoic acid by the enzyme 13(S)-hydroxy-9(Z),11(E)-octadecadienoic acid synthase (13-HODE synthase).
Applications De Recherche Scientifique
11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to have various scientific research applications. It has been studied as a potential therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 11-Hydroxy-4,7,9-hexadecatrienoic acid has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Propriétés
Numéro CAS |
112088-55-8 |
|---|---|
Nom du produit |
11-Hydroxy-4,7,9-hexadecatrienoic acid |
Formule moléculaire |
C16H26O3 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
(4E,7Z,9Z)-11-hydroxyhexadeca-4,7,9-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h5-8,10,13,15,17H,2-4,9,11-12,14H2,1H3,(H,18,19)/b7-5-,8-6+,13-10- |
Clé InChI |
YZHSZFKKUWTIQI-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCC(/C=C\C=C/C/C=C/CCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CCC=CCCC(=O)O)O |
SMILES canonique |
CCCCCC(C=CC=CCC=CCCC(=O)O)O |
Synonymes |
11-HHDTA 11-hydroxy-4,7,9-hexadecatrienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



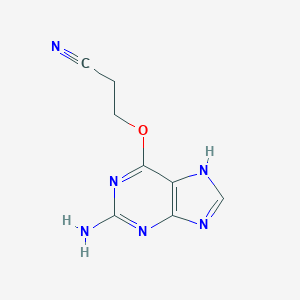


![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)
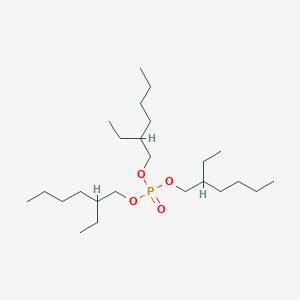
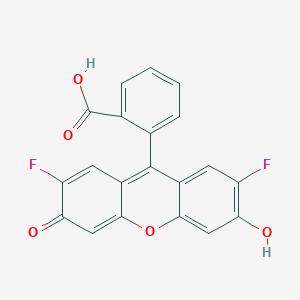

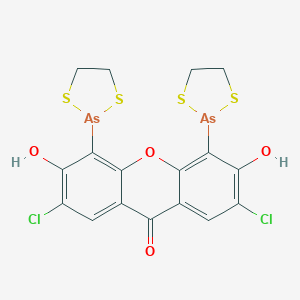
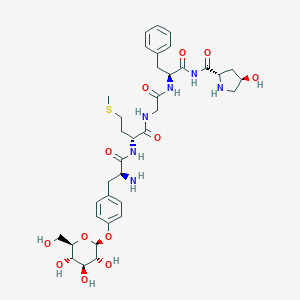
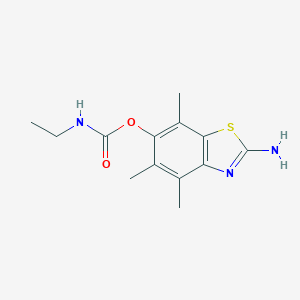
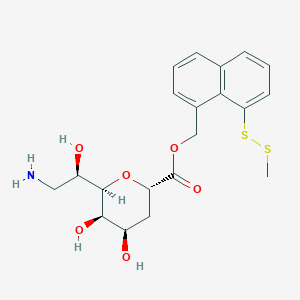
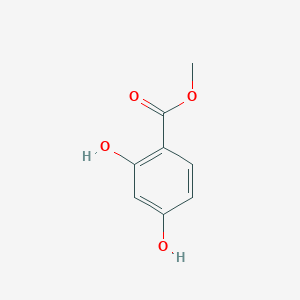
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
